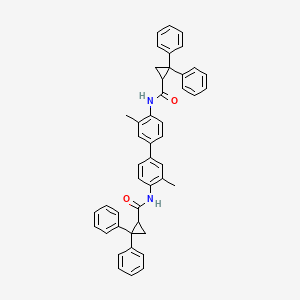
4-methoxy-N-(4-thiomorpholinylcarbonothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(4-thiomorpholinylcarbonothioyl)benzamide, also known as MTB, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. MTB is a thioamide derivative of benzamide and is known for its unique chemical structure that makes it a promising candidate for scientific research.
Wirkmechanismus
The exact mechanism of action of 4-methoxy-N-(4-thiomorpholinylcarbonothioyl)benzamide is not yet fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. This compound has also been found to modulate the immune response and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. This compound has also been found to modulate the immune response and reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N-(4-thiomorpholinylcarbonothioyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under standard laboratory conditions. However, one limitation of this compound is that it can be difficult to dissolve in certain solvents, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-methoxy-N-(4-thiomorpholinylcarbonothioyl)benzamide. One area of interest is the development of this compound as a therapeutic agent for Alzheimer's disease. Another potential direction is the use of this compound as an anti-tuberculosis drug. Further research is also needed to fully understand the mechanism of action of this compound and to identify other potential applications for this compound.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, and it has been studied for its potential use as an anti-tuberculosis drug and as a therapeutic agent for Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and to identify other potential applications for this compound.
Synthesemethoden
4-methoxy-N-(4-thiomorpholinylcarbonothioyl)benzamide can be synthesized using a simple one-pot reaction method that involves the reaction of 4-methoxybenzoyl chloride with thiomorpholine-4-carbodithioic acid followed by treatment with ammonia. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(4-thiomorpholinylcarbonothioyl)benzamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use as an anti-tuberculosis drug and as a potential therapeutic agent for Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-methoxy-N-(thiomorpholine-4-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-17-11-4-2-10(3-5-11)12(16)14-13(18)15-6-8-19-9-7-15/h2-5H,6-9H2,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHKFCBTZQJTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128277.png)
![N-[4-(decyloxy)phenyl]-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5128285.png)
![1-(2-fluorophenyl)-5-{[(2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128293.png)
![4-phenylbicyclo[2.2.2]oct-1-yl 4-hexylcyclohexanecarboxylate](/img/structure/B5128296.png)
![4-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5128303.png)
![2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5128306.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5128329.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B5128330.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5128338.png)
![2-chloro-5-(5-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5128344.png)
![5-[3-allyl-4-(benzyloxy)-5-ethoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5128346.png)
